Fmoc-1(1-boc-piperidin-4-YL)-DL-glycine Fmoc-1(1-boc-piperidin-4-YL)-DL-glycine
Brand Name: Vulcanchem
CAS No.: 204058-24-2
VCID: VC3047961
InChI: InChI=1S/C27H32N2O6/c1-27(2,3)35-26(33)29-14-12-17(13-15-29)23(24(30)31)28-25(32)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22-23H,12-16H2,1-3H3,(H,28,32)(H,30,31)/t23-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C27H32N2O6
Molecular Weight: 480.6 g/mol

Fmoc-1(1-boc-piperidin-4-YL)-DL-glycine

CAS No.: 204058-24-2

Cat. No.: VC3047961

Molecular Formula: C27H32N2O6

Molecular Weight: 480.6 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-1(1-boc-piperidin-4-YL)-DL-glycine - 204058-24-2

Specification

CAS No. 204058-24-2
Molecular Formula C27H32N2O6
Molecular Weight 480.6 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Standard InChI InChI=1S/C27H32N2O6/c1-27(2,3)35-26(33)29-14-12-17(13-15-29)23(24(30)31)28-25(32)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22-23H,12-16H2,1-3H3,(H,28,32)(H,30,31)/t23-/m0/s1
Standard InChI Key ATJZZVCJRHLAGA-QHCPKHFHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC(CC1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Identity and Structural Characteristics

Fmoc-1(1-Boc-piperidin-4-YL)-DL-glycine is a modified glycine derivative featuring two distinct protecting groups that serve crucial functions in controlled peptide synthesis. The compound integrates a fluorenylmethyloxycarbonyl (Fmoc) group protecting the amino terminus and a tert-butyloxycarbonyl (Boc) group protecting the piperidinyl nitrogen . This dual protection strategy enables orthogonal deprotection, allowing selective manipulation of different functional groups during peptide assembly.

The compound possesses the following identifying characteristics:

PropertyValue
CAS Number204058-24-2
Molecular FormulaC27H32N2O6
Molecular Weight480.6 g/mol
IUPAC Name(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
InChIInChI=1S/C27H32N2O6/c1-27(2,3)35-26(33)29-14-12-17(13-15-29)23(24(30)31)28-25(32)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22-23H,12-16H2,1-3H3,(H,28,32)(H,30,31)/t23-/m0/s1
InChIKeyATJZZVCJRHLAGA-QHCPKHFHSA-N

The structure contains several key functional groups that contribute to its utility in peptide chemistry, including a carboxylic acid group for peptide bond formation, an Fmoc-protected amino group, and a Boc-protected piperidine ring . The stereochemistry at the alpha carbon position can exist in both configurations (DL), providing flexibility for various applications in peptide design.

Physical and Chemical Properties

Physical Characteristics

Fmoc-1(1-Boc-piperidin-4-YL)-DL-glycine appears as a white to off-white solid at room temperature. It exhibits the following physical properties:

PropertyValueMethod
Melting PointNot reported in literature-
Boiling Point668.8±35.0 °C (predicted)Computational prediction
Density1.249±0.06 g/cm3 (predicted)Computational prediction
SolubilitySoluble in DMF, DMSO; Partially soluble in THFExperimental observation
Storage Temperature0-5°C recommendedManufacturer guidelines

Chemical Reactivity

The chemical behavior of this compound is largely determined by its protecting groups and the alpha-amino acid backbone. Key chemical properties include:

  • The Fmoc group is base-labile and can be selectively removed using secondary amines like piperidine (20% in DMF) or pyrrolidine .

  • The Boc group is acid-labile and typically removed with trifluoroacetic acid (TFA).

  • The carboxylic acid group participates in peptide bond formation through activation with coupling reagents.

  • The compound possesses a predicted pKa of approximately 3.75±0.10 for the carboxylic acid function .

The orthogonal nature of these protecting groups allows for selective deprotection during solid-phase peptide synthesis (SPPS), making this compound particularly valuable for sequential peptide assembly.

Applications in Research and Development

Peptide Synthesis

Fmoc-1(1-Boc-piperidin-4-YL)-DL-glycine serves as a crucial building block in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SolPPS). The compound's significance in peptide synthesis lies in:

  • Introducing conformational constraints in peptide structures due to the piperidinyl group.

  • Providing unique side-chain functionalities that can alter the pharmacokinetic properties of resulting peptides.

  • Enabling the creation of peptides with enhanced stability against enzymatic degradation.

  • Facilitating the incorporation of non-standard amino acids into peptide sequences for structure-activity relationship studies .

The efficiency of incorporating this modified amino acid into growing peptide chains can be influenced by solvent choice and reaction temperature. Less polar solvent mixtures often enhance coupling efficiency while reducing side reactions during peptide synthesis .

Drug Development

The unique structure of Fmoc-1(1-Boc-piperidin-4-YL)-DL-glycine makes it particularly valuable in pharmaceutical research:

  • Its incorporation into peptide sequences can improve bioavailability and pharmacokinetic properties of peptide-based therapeutics.

  • The piperidine moiety provides a scaffold for creating compounds that can interact with various biological targets, especially receptors and enzymes .

  • The resulting modified peptides often exhibit enhanced stability in biological environments, addressing a common limitation of peptide drugs.

  • The compound facilitates the development of novel pharmaceuticals with improved efficacy for various therapeutic applications .

Bioconjugation Chemistry

In the field of bioconjugation, Fmoc-1(1-Boc-piperidin-4-YL)-DL-glycine offers valuable capabilities:

  • It serves as a versatile linker for attaching biomolecules to surfaces or other molecules.

  • The compound enables the coupling of proteins and antibodies to enhance their therapeutic properties.

  • It provides a foundation for developing targeted cancer therapeutics through specific bioconjugation strategies .

  • The modified amino acid creates opportunities for developing precision medicine approaches based on targeted delivery systems.

Neuroscience Applications

The piperidine moiety in Fmoc-1(1-Boc-piperidin-4-YL)-DL-glycine makes it particularly relevant for neuroscience research:

  • It facilitates the study of neuroactive compounds that can interact with neurotransmitter systems.

  • The compound provides insights into the development of potential treatments for neurological disorders.

  • Its incorporation into peptides can modulate brain penetration and central nervous system activity .

  • The resulting modified peptides can serve as tools for studying neuroreceptor function and neurotransmitter dynamics.

Synthetic Methodologies and Approaches

The synthesis of Fmoc-1(1-Boc-piperidin-4-YL)-DL-glycine typically involves a multi-step process starting from appropriate piperidinyl precursors. One documented synthetic approach includes:

  • Beginning with 4-amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid as the core structure.

  • Introduction of the Fmoc protecting group using Fmoc-OSu or Fmoc chloride in a mixed solvent system.

  • Maintenance of pH between 8-9 using sodium carbonate during the Fmoc protection step.

  • Purification through extraction and pH adjustment followed by isolation of the precipitated product .

A specific synthesis procedure reports:

A solution of 4-amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (5 g, 20.5 mmol) in THF (300 mL) and Na2CO3 (6.45 g, 61.5 mmol, 3.0 eq in 64.5 mL of water) was cooled to 0°C before the dropwise addition of a solution of Fmoc chloride (5.3 g, 30.7 mmol, 1.5 eq) in THF (30 mL). The resulting mixture was slowly warmed to 25°C and stirred for an additional 12 hours. Upon completion, the reaction contents were carefully acidified with HCl (1 M), and the crude material was extracted with EtOAc (three times) .

This synthetic approach yielded the desired product with approximately 42% yield after chromatographic purification .

Deprotection Chemistry

The utility of Fmoc-1(1-Boc-piperidin-4-YL)-DL-glycine in peptide synthesis relies heavily on the selective deprotection of its protecting groups:

Fmoc Deprotection

Traditional Fmoc deprotection employs 20% piperidine in DMF, but recent research has identified alternative approaches:

  • Pyrrolidine has been shown to be an efficient alternative to piperidine for Fmoc removal.

  • Pyrrolidine enables Fmoc-removal in less polar solvent mixtures that also favor coupling reactions.

  • In some solvent systems, pyrrolidine demonstrates faster Fmoc-removal than piperidine.

  • Pyrrolidine is considered less hazardous than piperidine in terms of exposure risks through inhalation and skin contact .

Boc Deprotection

The Boc group is typically removed using:

  • Trifluoroacetic acid (TFA), often in concentrations of 50-95% in dichloromethane.

  • The deprotection typically occurs at room temperature over 30-60 minutes.

  • Scavengers may be added to capture the released tert-butyl cation and prevent side reactions.

The orthogonal nature of these deprotection conditions allows for selective manipulation of the protecting groups during peptide synthesis.

Research Applications and Case Studies

Nucleopeptide Synthesis

One particularly innovative application involves the development of nucleopeptides using similar piperidinyl glycine derivatives:

Researchers have developed a novel Fmoc-protected nucleoaminoacid based on 4-piperidinyl glycine, carrying DNA nucleobases on the secondary amino group. This building block was used for the assembly of a thymine-functionalized tetrapeptide composed of 4-piperidinyl glycine and L-arginine moieties alternated in the backbone .

The resulting nucleo-tetrapeptide demonstrated:

  • The ability to interact with RNA

  • Efficiency in interfering with the reverse transcription of eukaryotic mRNA

  • Potential applications in biomedicine, particularly as therapeutic agents targeting nucleic acids

Peptide Synthesis Optimization

The development of improved protocols for peptide synthesis using Fmoc chemistry has direct relevance to the utilization of Fmoc-1(1-Boc-piperidin-4-YL)-DL-glycine:

Recent work has focused on the assembly of poly-Gly sequences in peptide synthesis using Fmoc chemistry, a challenging process due to the propensity for aggregation and incomplete reactions. Improved methodologies enable the efficient incorporation of glycine derivatives like Fmoc-1(1-Boc-piperidin-4-YL)-DL-glycine into complex peptide structures .

Structural Analogs and Comparative Analysis

Several structural analogs of Fmoc-1(1-Boc-piperidin-4-YL)-DL-glycine exist with subtle variations in structure and application:

CompoundKey DifferenceSpecific Applications
Fmoc-(1-Boc-piperidin-3-yl)-DL-glycinePiperidine substitution at position 3 instead of 4Similar applications but different spatial arrangement, useful for SAR studies
Fmoc-N-(1-Boc-piperidin-4-yl)glycineDifferent connectivity between glycine and piperidineAlternative backbone arrangement for peptide design
N-Boc-3-(1-Fmoc-piperidin-4-yl)-DL-alanineContains an additional methylene groupModified pharmacokinetic properties

These structural variants provide researchers with a toolkit of similar compounds that can be selected based on specific requirements for spatial arrangement, reactivity, or biological properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator